(R)-Clevidipine-13C,d3
Description
Structure
3D Structure
Properties
IUPAC Name |
5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBZROQVTHLCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057661 | |
| Record name | Clevidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167221-71-8 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clevidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clevidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEVIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hantzsch Esterification Route
The traditional Hantzsch esterification method involves condensing 4-(2',3'-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylic acid with chloromethyl butyrate in refluxing acetonitrile, catalyzed by potassium bicarbonate (KHCO₃). Post-reaction purification employs solvent exchange (e.g., isopropanol-water mixtures) and crystallization to isolate clevidipine. While this method is straightforward, it suffers from moderate yields (≈40%) and requires rigorous purification to remove inorganic salts and byproducts.
Novel Multi-Step Synthesis (CN103012249A)
A patented method (CN103012249A) introduces a five-step sequence with improved yield and purity:
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Knoevenagel Condensation : 2,3-Dichlorobenzaldehyde reacts with methyl acetoacetate in toluene/benzene under p-toluenesulfonic acid catalysis to form 3-(2,3-dichlorophenyl)-2-acetyl methyl acrylate.
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Hydrolysis : The intermediate undergoes alkaline hydrolysis (NaOH in methanol/water) to yield 3-(2,3-dichlorophenyl)-2-acetyl acrylic acid.
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Deprotection : Acidic treatment (HCl or organic acids) removes protective groups, generating 3-(2,3-dichlorophenyl)-2-acetyl acrylic acid.
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Hantzsch Cyclization : Reaction with methyl 3-aminocrotonate in dichloromethane or acetonitrile produces the dihydropyridine core.
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Esterification : Final esterification with chloromethyl butyrate completes the synthesis.
This method achieves a total yield of 50.08%, surpassing the traditional route’s 40%. Key advantages include avoiding column chromatography and enhancing intermediate stability through protective groups.
Reaction Optimization and Conditions
Solvent and Catalyst Selection
Temperature and Time
-
Hydrolysis : Refluxing methanol/water at 70°C for 10 hours ensures complete deprotection.
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Esterification : Prolonged reflux (16 hours) in alcohols (methanol, ethanol) maximizes ester formation.
Analytical Characterization
Spectroscopic Data
Table 1: NMR and MS Data for Clevidipine (CN103012249A)
| Spectrum | δ (ppm) or m/z | Assignment |
|---|---|---|
| ¹H-NMR | 0.77–0.85 (t, 3H) | Butyrate methyl group |
| 2.13–2.19 (t, 2H) | Methylene protons adjacent to ester | |
| 5.34–5.78 (m, 3H) | Dihydropyridine ring protons | |
| ¹³C-NMR | 172.27 (C=O) | Ester carbonyl |
| MS | 456.1 [M+H]⁺, 478.3 [M+Na]⁺ | Molecular ion peaks confirming molecular weight |
Purity and Yield Comparison
Table 2: Method Efficiency Comparison
Industrial-Scale Considerations
Cost and Scalability
The multi-step method reduces raw material costs by 20% compared to traditional routes, primarily through reusable solvents (toluene, methanol) and minimized waste. Industrial batches (100–1,000 kg) maintain consistent yields (49.97–50.33%).
Purification Strategies
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Crystallization : Isopropanol-water mixtures achieve >99% purity, eliminating need for chromatography.
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Washing Protocols : Ethanol/isopropanol washes remove residual catalysts and salts effectively.
Stability and Degradation Control
Chemical Reactions Analysis
Clevidipine undergoes various chemical reactions, including hydrolysis and esterification . It is rapidly hydrolyzed by esterases in the blood and tissues, resulting in the formation of inactive metabolites . Common reagents used in these reactions include esterase enzymes and solvents like DMF . The major products formed from these reactions are the corresponding inactive acids .
Scientific Research Applications
Pharmacological Profile
Clevidipine is a third-generation dihydropyridine calcium channel blocker that selectively induces vasodilation in arterioles. It is administered intravenously and hydrolyzed rapidly by blood and extravascular tissue esterases, which allows for precise control over blood pressure without significant accumulation or dependence on hepatic or renal function .
Clinical Applications
-
Management of Severe Hypertension
- Clevidipine is indicated for the treatment of severe hypertension, especially in emergencies where rapid blood pressure reduction is critical. It is effective in both preoperative and postoperative settings during cardiac surgery .
- Efficacy Data : In clinical trials, clevidipine demonstrated a mean reduction in mean arterial pressure of 31.2% compared to 11.2% with placebo (P < 0.001) during preoperative hypertension management .
-
Perioperative Use
- The drug has been extensively studied for its role in managing blood pressure during surgeries, particularly cardiac procedures. It helps maintain hemodynamic stability while allowing for quick adjustments to blood pressure levels .
- Case Study : A systematic review noted that clevidipine was associated with fewer adverse effects compared to other intravenous antihypertensives like sodium nitroprusside and nitroglycerin, making it a preferred choice in perioperative care .
-
Neurocritical Care
- Recent studies have explored the use of clevidipine in neurocritical patients, where maintaining optimal blood pressure is crucial for cerebral perfusion. The drug has shown potential advantages in controlling blood pressure without causing reflex tachycardia, which can be beneficial in patients already on beta-blockers .
- Research Findings : A systematic search identified that clevidipine effectively maintained target systolic blood pressure with minimal hypotension episodes compared to traditional therapies .
-
Acute Heart Failure
- Clevidipine has also been investigated for its efficacy in patients with acute heart failure, where it may provide superior dyspnea relief compared to standard intravenous antihypertensives .
- Clinical Insights : Studies suggest that clevidipine does not significantly alter cardiac index, making it suitable for patients with compromised cardiac function .
Comparative Efficacy
The following table summarizes the comparative efficacy of clevidipine against other antihypertensive agents based on various clinical studies:
| Agent | Mean Reduction in Blood Pressure | Adverse Effects | Comments |
|---|---|---|---|
| Clevidipine | 31.2% (preoperative) | Minimal adverse effects | Effective in rapid control; preferred in surgeries |
| Sodium Nitroprusside | 10.5% (perioperative) | Higher incidence of hypotension | Risk of cyanide toxicity; less favorable |
| Nitroglycerin | 8.87 mm Hg.min/h | Significant side effects | Less effective than clevidipine |
| Nicardipine | Similar efficacy | Moderate adverse effects | Comparable but less rapid onset |
Mechanism of Action
Clevidipine works by selectively inhibiting L-type calcium channels in vascular smooth muscle cells . This inhibition prevents the influx of extracellular calcium, leading to the relaxation of smooth muscle cells and subsequent arterial dilation . The reduction in systemic vascular resistance results in a decrease in blood pressure without significantly affecting preload or cardiac output .
Comparison with Similar Compounds
Comparison with Similar Compounds
Clevidipine is frequently compared to other intravenous antihypertensives, including nicardipine, sodium nitroprusside, and nitroglycerin. Key comparisons are summarized below:
Pharmacokinetic and Pharmacodynamic Properties
Clinical Efficacy
- vs. However, clevidipine showed a slight advantage in maintaining BP within the desired range (76% vs. 68%, p = 0.03) . Cardiac Surgery: In the ECLIPSE trials, clevidipine and nicardipine had similar postoperative efficacy, but clevidipine was superior perioperatively compared to nitroglycerin and nitroprusside . Adverse Events: Both drugs exhibited comparable rates of hypotension (12% vs. 14%) and tachycardia (8% vs. 9%) .
vs. Sodium Nitroprusside and Nitroglycerin :
Mechanistic Differences
- This effect is absent with nicardipine, though clinical relevance remains unclear .
Key Clinical Trials and Meta-Analyses
Biological Activity
Clevidipine is a novel, intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, particularly in perioperative settings. Its rapid onset and short half-life make it a unique option for clinicians aiming to achieve tight blood pressure control. This article delves into the biological activity of clevidipine, exploring its pharmacodynamics, pharmacokinetics, safety profile, and efficacy based on diverse research findings.
Pharmacodynamics
Clevidipine functions by selectively relaxing smooth muscle cells in small arteries, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. This mechanism is attributed to its ability to inhibit the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, thereby reducing contractility and promoting vasodilation .
Key Pharmacodynamic Properties:
- Class : Dihydropyridine calcium channel blocker.
- Mechanism : Inhibits calcium influx, resulting in vasodilation.
- Onset of Action : Rapid (within minutes).
- Half-Life : Approximately 1 minute due to rapid hydrolysis by esterases in blood and extravascular tissues .
Pharmacokinetics
The pharmacokinetic profile of clevidipine demonstrates its rapid metabolism and elimination. Studies indicate that clevidipine has a triphasic elimination pattern with a significant portion of the drug cleared during the initial phase. The half-life varies across species, with values reported as follows:
- Human : 5.8 minutes (normal pseudocholinesterase activity), 9 minutes (deficient activity).
- Dog : 15.7 minutes.
- Rat : 0.6 minutes .
Table 1: Clevidipine Half-Life Across Species
| Species | Half-Life (minutes) |
|---|---|
| Human | 5.8 (normal) / 9 (deficient) |
| Dog | 15.7 |
| Rat | 0.6 |
Safety Profile
Clevidipine has been evaluated in numerous clinical trials for safety and tolerability. The ESCAPE trials, which focused on patients undergoing cardiac surgery, demonstrated that clevidipine was well-tolerated with a safety profile comparable to other antihypertensives like nitroglycerin and sodium nitroprusside .
Common Adverse Events (AEs):
In the ESCAPE-1 and ESCAPE-2 studies, common AEs reported included:
- Hypotension
- Headache
- Nausea
- Vomiting
These events were generally mild and transient, with no significant differences in serious AEs between clevidipine and comparator agents .
Efficacy Studies
Clevidipine has shown significant efficacy in managing acute hypertension. In the ECLIPSE trials, clevidipine was compared with nitroglycerin and sodium nitroprusside for perioperative blood pressure control.
Key Findings from ECLIPSE Trials:
- Treatment Success Rate : 92.5% of patients achieved a ≥15% reduction in systolic blood pressure within 30 minutes of administration.
- Comparison with Other Agents : Clevidipine was more effective than nitroglycerin (P=0.0006) and sodium nitroprusside (P=0.003) in maintaining blood pressure within a predefined range .
Table 2: Efficacy Outcomes of Clevidipine vs Comparators
| Outcome Measure | Clevidipine | Nitroglycerin | Sodium Nitroprusside |
|---|---|---|---|
| Treatment Success Rate | 92.5% | N/A | N/A |
| Incidence of Myocardial Infarction | Similar | Similar | Higher |
| Blood Pressure Control | Superior | Inferior | Inferior |
Case Studies
Several case studies have highlighted the practical application of clevidipine in clinical settings:
-
Case Study - Cardiac Surgery :
A study involving patients undergoing coronary artery bypass grafting found that clevidipine effectively controlled perioperative hypertension without increasing adverse events compared to traditional agents . -
Case Study - Intracerebral Hemorrhage :
In a cohort of patients with intracerebral hemorrhage, clevidipine was utilized to manage severe hypertension effectively while minimizing fluctuations in blood pressure .
Q & A
Q. What strategies improve the external validity of clevidipine studies in diverse populations?
- Methodological Guidance :
- Enroll underrepresented groups (e.g., elderly, ethnic minorities) using stratified recruitment .
- Collect pharmacokinetic data across body mass indices to assess weight-based dosing needs .
- Partner with international registries to compare real-world outcomes with trial data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
